N-Methyloctadecan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyloctadecan-2-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. This compound is characterized by a long alkyl chain, making it a fatty amine, which is often used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyloctadecan-2-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of octadecan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with octadecyl halides.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of fatty acids. These methods are preferred due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyloctadecan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyloctadecan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: This compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which N-Methyloctadecan-2-amine exerts its effects involves its interaction with cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylhexadecan-2-amine: Similar in structure but with a shorter alkyl chain.
N-Methyloctadecan-1-amine: Differing in the position of the amine group.
N,N-Dimethyloctadecan-2-amine: A tertiary amine with an additional methyl group.
Uniqueness
N-Methyloctadecan-2-amine is unique due to its specific alkyl chain length and the position of the amine group, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific surfactant characteristics and membrane interactions .
Eigenschaften
CAS-Nummer |
60472-35-7 |
---|---|
Molekularformel |
C19H41N |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
N-methyloctadecan-2-amine |
InChI |
InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20-3/h19-20H,4-18H2,1-3H3 |
InChI-Schlüssel |
UCRWSAUUCAAKOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.